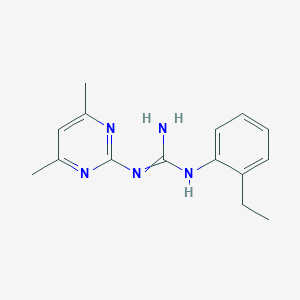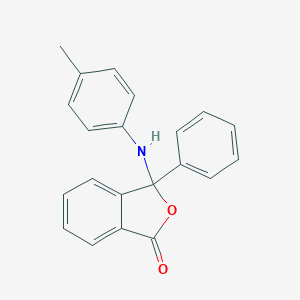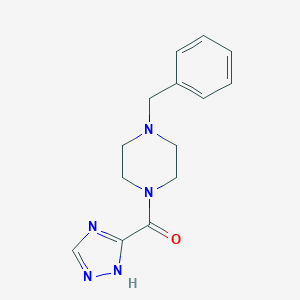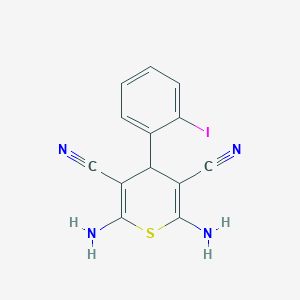
2-(4,6-Dimethylpyrimidin-2-yl)-1-(2-ethylphenyl)guanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4,6-Dimethylpyrimidin-2-yl)-1-(2-ethylphenyl)guanidine, also known as DMPP, is a chemical compound that has been studied for its potential applications in scientific research. DMPP is a potent activator of nicotinic acetylcholine receptors (nAChRs) and has been shown to have a variety of biochemical and physiological effects. In
作用机制
2-(4,6-Dimethylpyrimidin-2-yl)-1-(2-ethylphenyl)guanidine binds to the orthosteric site of nAChRs, causing a conformational change that leads to the opening of the ion channel. This allows for the influx of cations, such as sodium and calcium, which can depolarize the cell membrane and trigger downstream signaling pathways. 2-(4,6-Dimethylpyrimidin-2-yl)-1-(2-ethylphenyl)guanidine has been shown to have a high affinity for nAChRs, making it a potent activator of these receptors.
Biochemical and Physiological Effects:
2-(4,6-Dimethylpyrimidin-2-yl)-1-(2-ethylphenyl)guanidine has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 2-(4,6-Dimethylpyrimidin-2-yl)-1-(2-ethylphenyl)guanidine can increase the release of neurotransmitters, such as acetylcholine, dopamine, and glutamate. 2-(4,6-Dimethylpyrimidin-2-yl)-1-(2-ethylphenyl)guanidine has also been shown to modulate the activity of ion channels, such as voltage-gated calcium channels and potassium channels. In vivo studies have demonstrated that 2-(4,6-Dimethylpyrimidin-2-yl)-1-(2-ethylphenyl)guanidine can affect cardiovascular function, respiratory function, and gastrointestinal motility.
实验室实验的优点和局限性
The use of 2-(4,6-Dimethylpyrimidin-2-yl)-1-(2-ethylphenyl)guanidine in scientific research has several advantages. 2-(4,6-Dimethylpyrimidin-2-yl)-1-(2-ethylphenyl)guanidine is a potent and selective activator of nAChRs, making it a useful tool for studying the properties of these receptors. 2-(4,6-Dimethylpyrimidin-2-yl)-1-(2-ethylphenyl)guanidine is also relatively easy to synthesize and purify, making it readily available for experimental use. However, 2-(4,6-Dimethylpyrimidin-2-yl)-1-(2-ethylphenyl)guanidine has several limitations. 2-(4,6-Dimethylpyrimidin-2-yl)-1-(2-ethylphenyl)guanidine has a short half-life and is rapidly metabolized in vivo, making it difficult to use in animal studies. 2-(4,6-Dimethylpyrimidin-2-yl)-1-(2-ethylphenyl)guanidine also has a narrow therapeutic window and can cause toxic effects at high doses.
未来方向
There are several future directions for research on 2-(4,6-Dimethylpyrimidin-2-yl)-1-(2-ethylphenyl)guanidine. One area of interest is the development of more selective and potent activators of nAChRs. Another area of interest is the investigation of the role of nAChRs in disease states, such as Alzheimer's disease and schizophrenia. Additionally, the use of 2-(4,6-Dimethylpyrimidin-2-yl)-1-(2-ethylphenyl)guanidine in the development of novel therapeutics for these diseases is an area of active research. Finally, the investigation of the pharmacokinetics and pharmacodynamics of 2-(4,6-Dimethylpyrimidin-2-yl)-1-(2-ethylphenyl)guanidine in vivo is an important area of research for the development of safe and effective experimental protocols.
合成方法
The synthesis of 2-(4,6-Dimethylpyrimidin-2-yl)-1-(2-ethylphenyl)guanidine involves the reaction of 2-ethylphenyl isocyanate with 4,6-dimethyl-2-pyrimidinamine in the presence of a base catalyst. The resulting product is then purified through a series of chromatography steps to yield pure 2-(4,6-Dimethylpyrimidin-2-yl)-1-(2-ethylphenyl)guanidine. This synthesis method has been used in several studies to produce 2-(4,6-Dimethylpyrimidin-2-yl)-1-(2-ethylphenyl)guanidine for experimental use.
科学研究应用
2-(4,6-Dimethylpyrimidin-2-yl)-1-(2-ethylphenyl)guanidine has been used in scientific research to study the function and properties of nAChRs. nAChRs are ligand-gated ion channels that are involved in a variety of physiological processes, including synaptic transmission, learning and memory, and muscle contraction. 2-(4,6-Dimethylpyrimidin-2-yl)-1-(2-ethylphenyl)guanidine has been shown to activate nAChRs in a dose-dependent manner, making it a useful tool for studying the properties of these receptors.
属性
分子式 |
C15H19N5 |
|---|---|
分子量 |
269.34 g/mol |
IUPAC 名称 |
2-(4,6-dimethylpyrimidin-2-yl)-1-(2-ethylphenyl)guanidine |
InChI |
InChI=1S/C15H19N5/c1-4-12-7-5-6-8-13(12)19-14(16)20-15-17-10(2)9-11(3)18-15/h5-9H,4H2,1-3H3,(H3,16,17,18,19,20) |
InChI 键 |
MNXHLAITEKXHPP-UHFFFAOYSA-N |
手性 SMILES |
CCC1=CC=CC=C1N/C(=N/C2=NC(=CC(=N2)C)C)/N |
SMILES |
CCC1=CC=CC=C1NC(=NC2=NC(=CC(=N2)C)C)N |
规范 SMILES |
CCC1=CC=CC=C1NC(=NC2=NC(=CC(=N2)C)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[1-(hydroxymethyl)propyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B220994.png)


![4-amino-N'-[(E)-(2-methoxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazonamide](/img/structure/B221010.png)
![1-(4-Aminophenyl)ethanone [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B221014.png)

![2-Amino-1-cyclopentylpyrrolo[3,2-b]quinoxaline-3-carbonitrile](/img/structure/B221041.png)


![Thieno[3,2-c][2,6]naphthyridine](/img/structure/B221070.png)
![3-amino-N-(5-chloro-2-methoxyphenyl)-6-methoxythieno[2,3-b]quinoline-2-carboxamide](/img/structure/B221075.png)
![3-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B221076.png)

